molecular formula C20H21N3O3S2 B2659921 1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE CAS No. 849515-68-0

1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE

Cat. No.: B2659921
CAS No.: 849515-68-0
M. Wt: 415.53
InChI Key: SDLCFFWMEGLWOF-UHFFFAOYSA-N
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Description

1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the oxadiazole ring. The final step involves the sulfonylation of the piperidine ring with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE is unique due to the presence of both benzylsulfanyl and benzenesulfonyl groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

2-benzylsulfanyl-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-28(25,23-12-5-2-6-13-23)18-11-7-10-17(14-18)19-21-22-20(26-19)27-15-16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLCFFWMEGLWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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